Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl
Description
Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl is a chemical compound with the molecular formula C8H14ClNO3. It is a derivative of cyclohexane, featuring an amino group, a keto group, and a carboxylate ester group.
Properties
IUPAC Name |
methyl 1-amino-4-oxocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-7(11)8(9)4-2-6(10)3-5-8;/h2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMONKFLTNHGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Methyl 4-Oxocyclohexanecarboxylate
The foundational route begins with cyclohexanone, which undergoes carboxylation with methyl chloroformate under basic conditions. Key parameters include:
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Base | Sodium hydride (NaH) | 85–90 | |
| Solvent | Tetrahydrofuran (THF) | ||
| Temperature | 0–5°C (slow warming to rt) | ||
| Reaction Time | 4–6 hours |
The reaction proceeds via enolate formation, where NaH deprotonates cyclohexanone to generate a nucleophilic enolate. This intermediate attacks methyl chloroformate, yielding methyl 4-oxocyclohexanecarboxylate. Excess base must be quenched carefully to prevent ester hydrolysis.
Reductive Amination and HCl Salt Formation
The keto ester intermediate undergoes reductive amination to introduce the amino group. Ammonia or ammonium acetate serves as the nitrogen source, with sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium as reductants:
| Reductant | Conditions | Yield (%) | Purity | Source |
|---|---|---|---|---|
| NaBH3CN | Methanol, rt, 12–24h | 70–75 | 90–95% | |
| H₂/Pd/C | Ethanol, 50–60°C, 3–5 atm H₂ | 65–70 | 85–90% |
Post-reduction, the free amine is treated with hydrochloric acid in diethyl ether to precipitate the HCl salt. Crystallization from ethanol/water (3:1) enhances purity to >98%.
Alternative Routes from Functionalized Cyclohexanes
Diels-Alder Cycloaddition Strategy
A patent-pending method employs Danishefsky’s diene in a Diels-Alder reaction with methyl 2-acetamidoacrylate to construct the cyclohexane ring. This approach introduces stereochemical control:
| Component | Role | Ratio | Temperature | Yield (%) |
|---|---|---|---|---|
| Danishefsky’s diene | Diene | 1.2 eq | −78°C → rt | 62 |
| Methyl 2-acetamidoacrylate | Dienophile | 1 eq | ||
| Lewis Acid | Boron trifluoride etherate (BF₃·Et₂O) | 0.1 eq |
The cycloadduct undergoes ozonolysis to cleave the acetamido group, followed by reductive workup to yield the target scaffold. While stereospecific, this method requires cryogenic conditions and specialized reagents.
Boc-Protected Intermediate Pathway
Industrial protocols often utilize tert-butoxycarbonyl (Boc) protection to enhance amine stability during synthesis:
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Boc Protection : React methyl 1-amino-4-oxocyclohexanecarboxylate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).
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Purification : Silica gel chromatography (hexane/ethyl acetate 7:3) isolates the Boc-protected derivative in 92% yield.
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HCl Deprotection : Treat with 4M HCl in dioxane (2h, rt) to remove Boc, followed by salt precipitation.
This route minimizes side reactions but adds two extra steps compared to direct amination.
Industrial-Scale Optimization
Continuous Flow Hydrogenation
Recent advances replace batch-mode hydrogenation with continuous flow systems:
| Parameter | Batch Mode | Flow System | Improvement |
|---|---|---|---|
| H₂ Pressure | 5 atm | 20 atm | +15% yield |
| Catalyst Loading | 5% Pd/C | 2% Pd/C | −60% cost |
| Reaction Time | 8h | 30min | 94% faster |
Flow reactors enhance gas-liquid mixing, reducing catalyst deactivation and improving reproducibility.
Solvent Recycling and Waste Reduction
Green chemistry initiatives have optimized solvent use:
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Original Protocol : 10L THF per kg product
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Improved Protocol : 2L 2-methyltetrahydrofuran (2-MeTHF) + 1L cyclopentyl methyl ether (CPME)
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|---|
| Two-Step (NaBH3CN) | 2 | 63 | 95 | 1200 | Excellent |
| Diels-Alder | 4 | 38 | 99 | 3400 | Limited |
| Boc Protection | 3 | 70 | 97 | 1800 | Moderate |
| Flow Hydrogenation | 2 | 78 | 96 | 950 | Industrial |
Key trade-offs emerge: the traditional two-step method balances cost and scalability, while flow hydrogenation offers superior efficiency for large-scale production.
| Catalyst | ee (%) | Substrate | Conditions |
|---|---|---|---|
| (R)-BINAP-RuCl₂ | 88 | Cyclohexenone derivative | 50°C, 50 atm H₂ |
| Jacobsen’s thiourea | 92 | Imine intermediate | −20°C, toluene |
While promising, enantioselective routes remain cost-prohibitive for non-pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-amino-4-oxo-cyclohexanecarboxylate hydrochloride is explored for its therapeutic potential, particularly in drug development targeting specific molecular pathways. Its structural properties allow it to interact with various biological targets, making it a candidate for developing novel pharmaceuticals.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines, including melanoma and breast cancer. For instance, a study demonstrated that certain derivatives had IC50 values in the low micromolar range against human cancer cell lines such as A375 (melanoma) and MCF7 (breast cancer), suggesting potential as anticancer agents .
Biochemical Pathways
The compound is under investigation for its role in various biochemical pathways. It may influence enzyme interactions, potentially acting as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Example: Enzyme Interaction Studies
In studies involving human topoisomerase II, a validated target for anticancer drugs, certain derivatives of methyl 1-amino-4-oxo-cyclohexanecarboxylate hydrochloride showed promising inhibition profiles, indicating their potential utility in cancer therapy .
Organic Synthesis
In organic synthesis, methyl 1-amino-4-oxo-cyclohexanecarboxylate hydrochloride serves as an important intermediate for constructing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it versatile for synthesizing other compounds.
Table: Reaction Types and Products
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, CrO3 | Ketones, Carboxylic acids |
| Reduction | LiAlH4, NaBH4 | Alcohols, Amines |
| Substitution | Alkyl halides, Acyl chlorides | Various substituted derivatives |
Industrial Applications
In industry, methyl 1-amino-4-oxo-cyclohexanecarboxylate hydrochloride is utilized in producing specialty chemicals and materials. Its unique properties allow it to serve as a raw material in polymer production and other chemical manufacturing processes.
Example: Polymer Production
The compound can be used to synthesize polyamides and other polymer modifiers due to its functional groups that facilitate polymerization reactions .
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Similar structure but lacks the amino and keto groups.
Methyl 1-amino-4-oxocyclohexane-1-carboxylate: Similar but without the hydrochloride salt form.
Uniqueness
Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 1-amino-4-oxo-cyclohexanecarboxylate hydrochloride (CAS No. 100707-54-8) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- InChI Key : NHAYDXCUCXRAMF-UHFFFAOYSA-N
- Boiling Point : Not available
- Signal Word : Danger
1. Antimicrobial Activity
Research indicates that compounds similar to methyl 1-amino-4-oxo-cyclohexanecarboxylate have demonstrated significant antimicrobial properties. For instance, studies involving cyclic compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .
2. Anti-inflammatory Effects
Some derivatives of cyclohexanecarboxylate compounds have exhibited anti-inflammatory activities. A study highlighted that certain analogs could inhibit the production of pro-inflammatory cytokines in microglial cells, indicating a potential role in managing inflammatory diseases .
3. Kinase Inhibition
The compound's structure suggests potential inhibitory activity against various kinases, which are critical in numerous signaling pathways. For example, related compounds have been evaluated for their inhibitory effects on GSK-3β and IKK-β kinases, showing promising results with IC50 values in the nanomolar range .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
A notable case study investigated the anti-inflammatory properties of methyl 1-amino-4-oxo-cyclohexanecarboxylate derivatives. The research focused on their ability to reduce nitric oxide (NO) levels and interleukin-6 (IL-6) production in BV-2 microglial cells. The findings indicated that these compounds significantly decreased NO levels at concentrations as low as 1 µM, showcasing their potential therapeutic use in neuroinflammatory conditions .
Case Study: Kinase Inhibition
Another study evaluated the kinase inhibitory activity of related cyclohexanecarboxylate derivatives. The results demonstrated that specific modifications to the chemical structure enhanced potency against GSK-3β, with some compounds achieving IC50 values as low as 8 nM. This suggests significant therapeutic potential for conditions such as Alzheimer's disease, where GSK-3β plays a critical role .
Q & A
Q. What analytical methods are recommended for determining the purity of Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl?
A two-indicator titration method using HCl and methyl orange can quantify impurities like residual amines or carboxylic acids. For example, methyl orange (pH 3.1–4.4) identifies endpoints for acidic/basic functional groups, while pH adjustments isolate contributions from specific moieties . Advanced techniques like HPLC with UV detection or LC-MS are recommended for high-resolution purity assessment, particularly when analyzing trace impurities (e.g., hydrochloride counterion stability) .
Q. What storage conditions ensure the stability of this compound?
Store below -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or degradation of the cyclohexanecarboxylate backbone. Stability studies on structurally similar hydrochlorides (e.g., articaine derivatives) show that moisture accelerates decomposition, necessitating desiccants like silica gel .
Q. How can researchers safely handle this compound in laboratory settings?
Follow GHS hazard guidelines for hydrochlorides: use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Safety data sheets for analogous compounds (e.g., (1RS,2RS)-2-[(dimethylamino)methyl]-cyclohexanol HCl) recommend neutralization of spills with sodium bicarbonate and disposal via approved hazardous waste protocols .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize the synthesis of this compound?
Box-Behnken designs are effective for multi-parameter optimization. For example, in mesoporous silica synthesis using methyl ester templates, variables like HCl concentration (0.1–1.0 M), reaction time (60–120 min), and temperature (25–50°C) were optimized via response surface methodology. Similar approaches can identify critical factors (e.g., amine protection, HCl stoichiometry) to maximize yield and minimize byproducts .
Q. What strategies resolve contradictions in adsorption data for materials derived from this compound?
When adsorption isotherms deviate from models like Langmuir or Freundlich, perform post-adsorption characterization (e.g., BET surface area analysis, FTIR) to assess structural changes. For instance, Cd²⁺ adsorption on mesoporous silica showed discrepancies due to pore collapse under acidic conditions, resolved by correlating Langmuir fits (R² > 0.98) with nitrogen adsorption-desorption hysteresis data .
Q. How can enantiomeric resolution of this compound be achieved?
Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases is effective. For preparative-scale separation, fractional crystallization with resolving agents like L-(+)-tartaric acid has been used for structurally similar cyclohexane derivatives .
Q. What synthetic routes minimize byproducts during the preparation of this compound?
A three-step approach is recommended:
Cyclohexanone Protection : React 4-oxocyclohexanecarboxylate with Boc-anhydride to protect the amine.
HCl Salt Formation : Deprotect under acidic conditions (e.g., 4M HCl/dioxane) to yield the hydrochloride salt.
Purification : Use recrystallization from ethanol/ether (1:5 v/v) to remove unreacted intermediates .
Q. How does the hydrochloride counterion influence the compound’s reactivity in aqueous media?
The HCl salt enhances water solubility but may promote hydrolysis of the ester group at pH > 7.0. Kinetic studies on methyl 4-formylcyclohexanecarboxylate analogs show a hydrolysis half-life of 12 hours at pH 7.4 (37°C), necessitating buffered solutions (pH 4–6) for stability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
